molecular formula C14H17N3O2S B1387397 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid CAS No. 1172506-05-6

4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid

Cat. No.: B1387397
CAS No.: 1172506-05-6
M. Wt: 291.37 g/mol
InChI Key: DDCZGKMEYVJWER-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid: is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a diethylamino group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid group at the 7-position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or its derivatives.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine or its derivatives.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or its derivatives.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the diethylamino and methylthio groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Features

The compound features several functional groups:

  • Diethylamino Group : Enhances solubility and may act as a nucleophile.
  • Methylthio Group : Can participate in oxidation reactions and influence biological interactions.
  • Carboxylic Acid Moiety : Important for hydrogen bonding and electrostatic interactions with biological targets.

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Particularly at the methylthio group, leading to sulfoxides or sulfones.
  • Reduction : At the quinazoline ring, forming dihydroquinazoline derivatives.
  • Substitution : Nucleophilic substitution at the diethylamino and methylthio groups.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationHydrogen peroxide, m-chloroperbenzoic acid, potassium permanganateSulfoxides, sulfones
ReductionSodium borohydride, lithium aluminum hydride, catalytic hydrogenationDihydroquinazoline derivatives
SubstitutionAmines, thiols, halidesVarious substituted quinazoline derivatives

Chemistry

In synthetic chemistry, 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid serves as a building block for more complex organic molecules. Its versatility allows chemists to create a wide range of derivatives that can be tailored for specific applications.

Biology

The compound is studied for its potential biological activities:

  • Antimicrobial Activity : Similar quinazoline derivatives have shown activity against various pathogens.
  • Anti-inflammatory Effects : The compound modulates inflammatory processes relevant in conditions involving matrix metalloproteinases (MMPs).

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications:

  • Anticancer Properties : It exhibits significant antiproliferative effects against various cancer cell lines such as HepG2 (liver), MGC-803 (stomach), and A549 (lung). The mechanism involves inhibiting MMPs linked to cancer metastasis.

Case Studies

  • Anticancer Activity
    • A study evaluating the efficacy of this compound against cancer cell lines revealed substantial inhibition of cell proliferation. The compound's ability to target MMPs was highlighted as a mechanism contributing to its anticancer properties.
  • Antimicrobial Studies
    • Research has demonstrated that derivatives of this compound possess antimicrobial properties against a range of pathogens. These findings suggest potential applications in developing new antibiotics.
  • Anti-inflammatory Research
    • Investigations into the anti-inflammatory effects of this compound have shown promise in modulating pathways involved in inflammation, making it a candidate for further therapeutic exploration in inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinazoline derivatives:

Compound NameStructure FeaturesUnique Properties
4-(Methylamino)quinazoline-7-carboxylic acidMethylamino group instead of diethylaminoDifferent biological activity profile
2-(Diethylamino)thieno[1,3]oxazin-4-oneThieno ring instead of quinazolineKnown for acyl-enzyme inhibition
4-Aminoquinazoline derivativesVarying substitutions on the amino groupOften studied for antitumor properties

This table illustrates how variations in functional groups can significantly influence the biological activity and chemical reactivity of these compounds.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The diethylamino and methylthio groups play a crucial role in its binding affinity and specificity. The carboxylic acid group may also contribute to its interaction with biological targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • 4-(Diethylamino)-2-(methylthio)quinazoline-6-carboxylic acid
  • 4-(Diethylamino)-2-(methylthio)quinazoline-8-carboxylic acid
  • 4-(Diethylamino)-2-(methylthio)quinazoline-5-carboxylic acid

Comparison:

  • 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid is unique due to the position of the carboxylic acid group at the 7-position, which can influence its chemical reactivity and biological activity.
  • 4-(Diethylamino)-2-(methylthio)quinazoline-6-carboxylic acid has the carboxylic acid group at the 6-position, which may result in different binding interactions and biological effects.
  • 4-(Diethylamino)-2-(methylthio)quinazoline-8-carboxylic acid and 4-(Diethylamino)-2-(methylthio)quinazoline-5-carboxylic acid have the carboxylic acid group at the 8- and 5-positions, respectively, leading to variations in their chemical and biological properties.

Biological Activity

4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The compound features several functional groups that contribute to its biological activity:

  • Diethylamino Group : Enhances solubility and may act as a nucleophile.
  • Methylthio Group : Can participate in oxidation reactions and influence biological interactions.
  • Carboxylic Acid Moiety : Important for hydrogen bonding and electrostatic interactions with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling. The binding affinity of this compound to MMPs suggests its potential as an effective therapeutic agent in cancer treatment.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, derivatives of quinazoline compounds have shown effectiveness against liver (HepG2), stomach (MGC-803), and lung (A549) cancer cell lines .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar quinazoline derivatives have exhibited activity against a range of pathogens, suggesting that this compound may possess similar effects .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound's ability to modulate inflammatory processes has been noted. This is particularly relevant in conditions where MMPs are involved in tissue degradation and inflammation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinazoline derivatives:

Compound NameStructure FeaturesUnique Properties
4-(Methylamino)quinazoline-7-carboxylic acidMethylamino group instead of diethylaminoDifferent biological activity profile
2-(Diethylamino)thieno[1,3]oxazin-4-oneThieno ring instead of quinazolineKnown for acyl-enzyme inhibition
4-Aminoquinazoline derivativesVarying substitutions on the amino groupOften studied for antitumor properties

This table highlights how variations in functional groups can influence the biological activity and chemical reactivity of these compounds.

Properties

IUPAC Name

4-(diethylamino)-2-methylsulfanylquinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-4-17(5-2)12-10-7-6-9(13(18)19)8-11(10)15-14(16-12)20-3/h6-8H,4-5H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCZGKMEYVJWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC2=C1C=CC(=C2)C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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